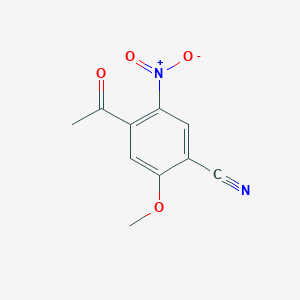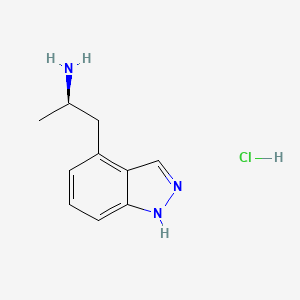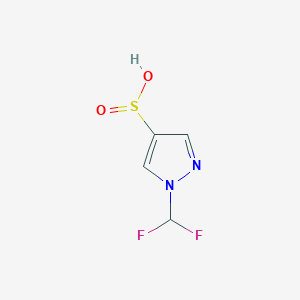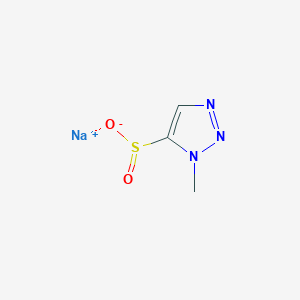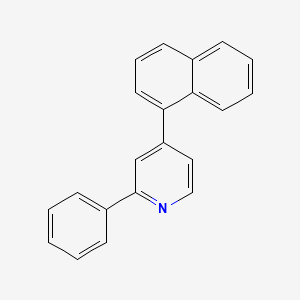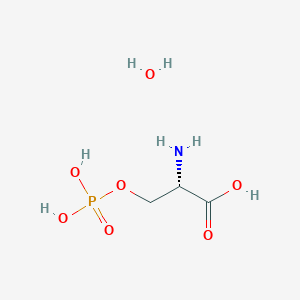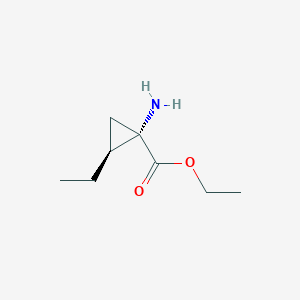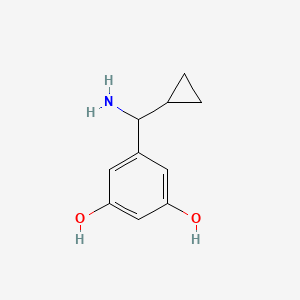
4-(Difluoromethyl)-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-iodoaniline is an organic compound with the molecular formula C7H6F2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethyl and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-iodoaniline typically involves the introduction of the difluoromethyl group and the iodine atom onto the aniline ring. One common method is the electrophilic iodination of 4-(Difluoromethyl)aniline using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow processes or the use of more efficient catalysts to enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-3-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Difluoromethyl)-3-azidoaniline .
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-iodoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-iodoaniline involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and iodine groups. These functional groups can interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. For example, the difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Iodoaniline: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-(Difluoromethyl)aniline:
Uniqueness: 4-(Difluoromethyl)-3-iodoaniline is unique due to the presence of both the difluoromethyl and iodine groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H6F2IN |
|---|---|
Poids moléculaire |
269.03 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-iodoaniline |
InChI |
InChI=1S/C7H6F2IN/c8-7(9)5-2-1-4(11)3-6(5)10/h1-3,7H,11H2 |
Clé InChI |
GGMAZEQZFNUCDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)I)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


